Thiophen-Carboxamide

Thiophene carboxamides are a class of organic compounds that possess both thiophene and carboxamide functional groups. These molecules exhibit unique chemical properties due to the conjugation between the thiophene ring and the amide group, making them highly versatile for various applications in pharmaceuticals, agrochemicals, and materials science. The presence of the thione moiety confers potential nucleophilic reactivity, while the amide functionality introduces electron-withdrawing effects that can influence solubility and stability.

In the pharmaceutical industry, thiophene carboxamides have been explored for their ability to modulate biological activities through interactions with specific enzymes or receptors. Their structural diversity allows for fine-tuning of pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Additionally, these compounds often exhibit excellent water solubility and stability under physiological conditions, making them suitable candidates for drug development.

In agrochemical applications, thiophene carboxamides can serve as herbicides or fungicides due to their broad-spectrum efficacy against various plant pathogens. The dual functionality provides both steric hindrance and electronic effects that enhance herbicidal activity by disrupting the growth processes of unwanted vegetation.

Overall, the multifaceted nature of thiophene carboxamides makes them valuable intermediates in the synthesis of more complex molecules, offering a wide range of possibilities for innovation across multiple industries.

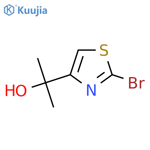

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

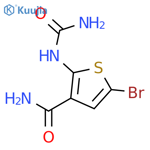

|

5-Bromo-2-ureidothiophene-3-carboxamide | 354812-10-5 | C6H6BrN3O2S |

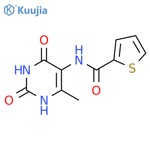

|

2-Thiophenecarboxamide,N-(1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-5- | 667906-84-5 | C10H9N3O3S |

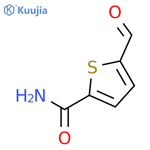

|

5-formylthiophene-2-carboxamide | 59786-37-7 | C6H5NO2S |

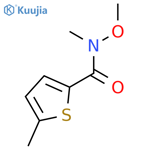

|

N-methoxy-N,5-dimethylthiophene-2-carboxamide | 132960-12-4 | C8H11NO2S |

|

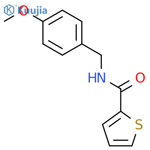

N-(4-methoxybenzyl)thiophene-2-carboxamide | 5345-10-8 | C13H13NO2S |

|

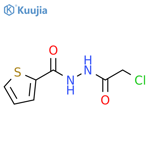

N'-(2-CHLOROACETYL)THIOPHENE-2-CARBOHYDRAZIDE | 199938-17-5 | C7H7ClN2O2S |

|

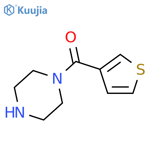

1-(thiophene-3-carbonyl)piperazine | 59939-74-1 | C9H12N2OS |

|

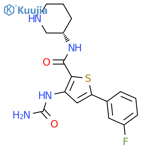

AZD-7762 | 860352-01-8 | C17H19FN4O2S |

|

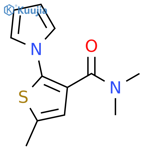

N,n,5-trimethyl-2-(1h-pyrrol-1-yl)thiophene-3-carboxamide (en)3-thiophenecarboxamide, N,n,5-trimethyl-2-(1h-pyrrol-1-yl)- (en) | 681459-99-4 | C12H14N2OS |

|

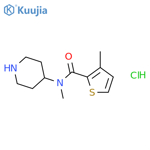

N,3-Dimethyl-N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride | 1353985-79-1 | C12H19ClN2OS |

Verwandte Literatur

-

Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272

-

2. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

-

Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905

-

Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847

-

Haoran Li,Dong Li,Jing Shi,Zeyin He,Zongchen Zhao,Huanlei Wang Sustainable Energy Fuels, 2020,4, 4868-4877

Empfohlene Lieferanten

-

Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Enjia Trading Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Henan Dongyan Pharmaceutical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte

-

-

-

-

-

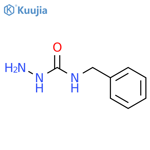

3-amino-1-benzylurea Cas No: 16956-42-6

3-amino-1-benzylurea Cas No: 16956-42-6